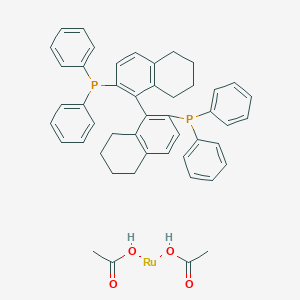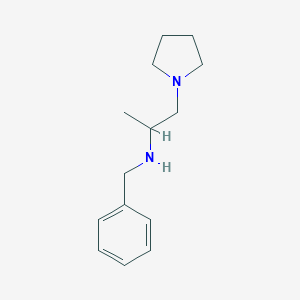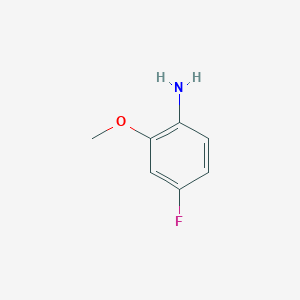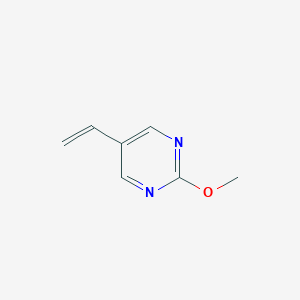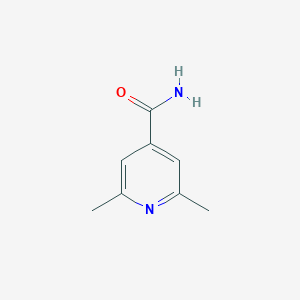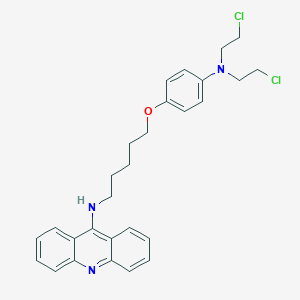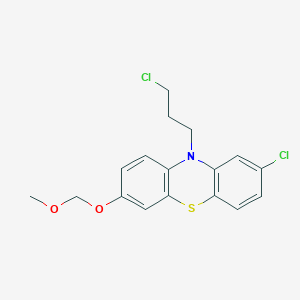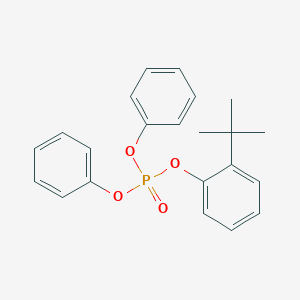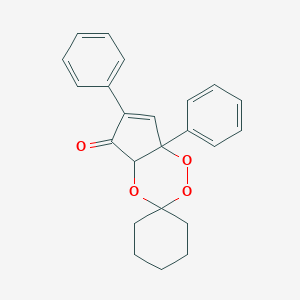
Hexatroxanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexatroxanone is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. It is a cyclic ketone that contains six carbon atoms and one oxygen atom in its ring structure.
Aplicaciones Científicas De Investigación
Hexatroxanone has been widely used in scientific research due to its unique properties, including its ability to inhibit the activity of certain enzymes and its potential as a therapeutic agent for various diseases. It has been studied extensively for its potential application in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, hexatroxanone has been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of hexatroxanone involves its ability to inhibit the activity of certain enzymes, including histone deacetylases (HDACs) and carbonic anhydrases (CAs). HDACs are enzymes that play a crucial role in gene expression regulation, and their inhibition has been shown to have therapeutic potential in cancer treatment. CAs are enzymes that play a critical role in the regulation of pH in various tissues and organs, and their inhibition has been shown to have potential therapeutic applications in neurological disorders.
Biochemical and Physiological Effects:
Hexatroxanone has been shown to have various biochemical and physiological effects, including its ability to inhibit the activity of HDACs and CAs, which can lead to changes in gene expression and pH regulation, respectively. Additionally, hexatroxanone has been shown to have anti-inflammatory and antioxidant properties, which can contribute to its potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of hexatroxanone for lab experiments is its ability to inhibit the activity of specific enzymes, which can be useful for studying the role of these enzymes in various biological processes. Additionally, hexatroxanone has been shown to have low toxicity and high stability, which makes it suitable for use in various experimental settings. However, one of the limitations of hexatroxanone is its limited solubility in water, which can make it challenging to use in certain experimental setups.
Direcciones Futuras
There are several future directions for research on hexatroxanone, including its potential use in combination with other therapeutic agents for cancer treatment, its potential application in treating other neurological disorders, and its use as a tool for studying the role of specific enzymes in various biological processes. Additionally, further research is needed to optimize the synthesis method for hexatroxanone and to develop new formulations that can improve its solubility and bioavailability.
In conclusion, hexatroxanone is a unique chemical compound that has significant potential for scientific research and therapeutic applications. Its ability to inhibit the activity of specific enzymes and its low toxicity make it a valuable tool for studying various biological processes and developing new therapeutic agents. Further research is needed to fully understand the mechanisms of action of hexatroxanone and to optimize its synthesis and formulation for various applications.
Métodos De Síntesis
Hexatroxanone can be synthesized through a multistep process involving the reaction of cyclohexanone with various reagents such as bromine, sodium hydroxide, and hydrogen peroxide. The final product is obtained through a series of purification steps that involve solvent extraction, distillation, and crystallization.
Propiedades
Número CAS |
124378-34-3 |
|---|---|
Nombre del producto |
Hexatroxanone |
Fórmula molecular |
C23H22O4 |
Peso molecular |
362.4 g/mol |
Nombre IUPAC |
6,7a-diphenylspiro[4aH-cyclopenta[e][1,2,4]trioxine-3,1'-cyclohexane]-5-one |
InChI |
InChI=1S/C23H22O4/c24-20-19(17-10-4-1-5-11-17)16-23(18-12-6-2-7-13-18)21(20)25-22(26-27-23)14-8-3-9-15-22/h1-2,4-7,10-13,16,21H,3,8-9,14-15H2 |
Clave InChI |
VWFPUOYWYFLBNX-UHFFFAOYSA-N |
SMILES |
C1CCC2(CC1)OC3C(=O)C(=CC3(OO2)C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES canónico |
C1CCC2(CC1)OC3C(=O)C(=CC3(OO2)C4=CC=CC=C4)C5=CC=CC=C5 |
Sinónimos |
hexatroxanone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



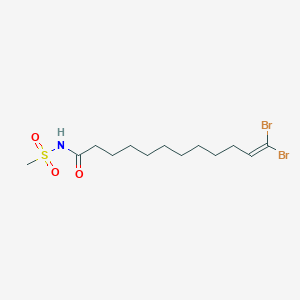
![2-Pyrrolidinone, 1-[4-(1-azetidinyl)-2-butyn-1-yl]-5-methyl-](/img/structure/B49236.png)

